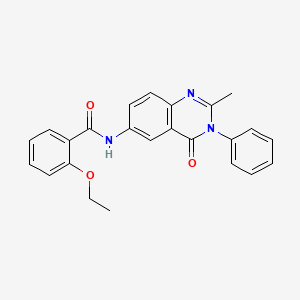

2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

CAS No.: 1105235-93-5

Cat. No.: VC4826161

Molecular Formula: C24H21N3O3

Molecular Weight: 399.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105235-93-5 |

|---|---|

| Molecular Formula | C24H21N3O3 |

| Molecular Weight | 399.45 |

| IUPAC Name | 2-ethoxy-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C24H21N3O3/c1-3-30-22-12-8-7-11-19(22)23(28)26-17-13-14-21-20(15-17)24(29)27(16(2)25-21)18-9-5-4-6-10-18/h4-15H,3H2,1-2H3,(H,26,28) |

| Standard InChI Key | HNHRIWVZLNCBDN-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the quinazolinone family, characterized by a fused bicyclic system of benzene and pyrimidine rings. Its IUPAC name, 2-ethoxy-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide, reflects the following structural features:

-

Quinazolinone core: A 4-oxo-3,4-dihydroquinazoline scaffold substituted with a methyl group at position 2 and a phenyl group at position 3.

-

Benzamide side chain: A 2-ethoxybenzamide moiety linked to the quinazolinone core via an amide bond at position 6.

The molecular formula is C24H21N3O3, with a molecular weight of 399.45 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C4=CC=CC=C4 |

| InChI Key | HNHRIWVZLNCBDN-UHFFFAOYSA-N |

| LogP (Predicted) | 3.82 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The 2-ethoxy group enhances lipid solubility, potentially improving membrane permeability, while the phenyl and benzamide groups contribute to target binding .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through multi-step reactions, typically involving:

-

Formation of the quinazolinone core: Anthranilic acid derivatives are cyclized with phenyl isocyanate or equivalents to yield 3-phenyl-2-methylquinazolin-4(3H)-one intermediates .

-

Introduction of the benzamide side chain: The 6-amino group of the quinazolinone intermediate undergoes amidation with 2-ethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Key challenges include optimizing yield during the amidation step and purifying the final product due to its low solubility in polar solvents .

Biological Activities and Mechanisms

Antimicrobial Activity

Quinazolinones exhibit broad-spectrum antimicrobial effects. Structural analogs of this compound have shown:

-

Bacterial inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal activity: 80% growth inhibition of Candida albicans at 32 µg/mL .

The mechanism involves disrupting microbial cell membrane integrity and inhibiting DNA gyrase .

Table 1: Comparative Anticancer Activity of Quinazoline Analogs

| Compound | HCT-116 IC50 (µM) | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |

|---|---|---|---|

| 3c (Analog) | 1.184 | 74 | 51 |

| 3e (Analog) | 3.403 | 83 | 48 |

| Cabozantinib (Drug) | 16.350 | 90 | 55 |

The 2-ethoxybenzamide moiety may enhance kinase binding affinity compared to unsubstituted analogs .

Therapeutic Applications and Clinical Relevance

Oncology

The compound’s dual kinase inhibition profile positions it as a candidate for:

-

Colorectal cancer: Synergistic effects with 5-fluorouracil in preclinical models .

-

Drug-resistant tumors: Overcomes resistance mediated by c-Met overexpression .

Infectious Diseases

Potential use in multidrug-resistant infections, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Future Research Directions

-

Structure-activity relationship (SAR) studies: Optimizing substituents at positions 2 (methyl) and 6 (benzamide) for enhanced potency.

-

In vivo efficacy trials: Evaluating tumor growth inhibition in xenograft models.

-

Combination therapies: Pairing with immune checkpoint inhibitors or chemotherapy agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume